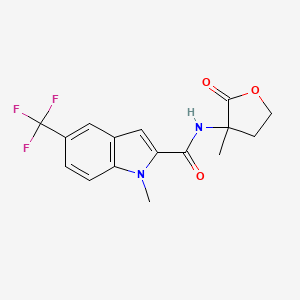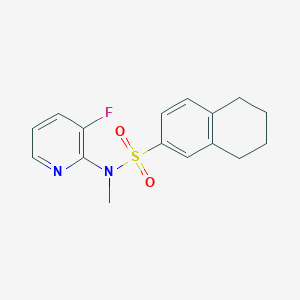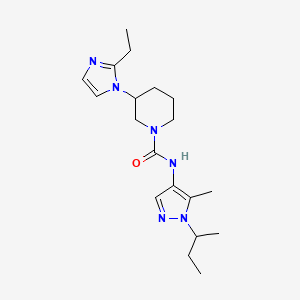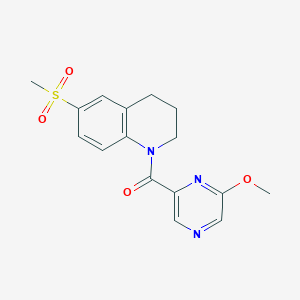![molecular formula C15H24N4O3S B6972413 3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B6972413.png)
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound. This compound is often used in various scientific research fields due to its unique chemical structure and properties, making it a valuable target for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize this compound, a series of specific reactions are required, involving careful control of temperature, pH, and other conditions. While multiple synthetic routes can be applied, a common method includes the reaction between 6-methylsulfonylpyridin-3-amine and a pyrrolidine derivative under appropriate conditions. The reagents are typically used in stoichiometric amounts, often requiring catalysis and specific solvents to achieve the desired reaction.
Industrial Production Methods: Industrial production typically involves scaling up laboratory procedures, optimizing the yield, and ensuring consistent purity. This includes using larger reaction vessels and often continuous flow systems to maintain steady-state conditions. Cost-effective and scalable methods are prioritized to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions. Each of these reactions can be carefully controlled to produce specific derivatives.
Common Reagents and Conditions: For oxidation reactions, reagents like potassium permanganate or chromium trioxide may be used. Reduction reactions may involve hydrogen gas over a palladium catalyst. Substitution reactions often require halogenating agents or nucleophiles.
Major Products Formed: The products formed from these reactions can include various modified derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation can yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups.
Aplicaciones Científicas De Investigación
This compound has broad applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, facilitating the development of new compounds.
Biology: Studied for its interactions with biological molecules, which can be essential for understanding biochemical pathways.
Medicine: Potentially used as a lead compound in drug discovery, targeting specific pathways or receptors.
Industry: Applied in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. It binds to these targets, modulating their activity, which can alter various biological pathways. The exact mechanism involves binding to active sites, causing conformational changes that affect the target's function.
Comparación Con Compuestos Similares
This compound stands out due to its unique structure and specific functional groups. Similar compounds may include analogs with slight variations in their chemical structure, such as modifications in the pyrrolidine ring or the pyridine moiety. These modifications can lead to differences in their reactivity and biological activity, highlighting the importance of the unique structure of 3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide.
Propiedades
IUPAC Name |
3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-18(2)10-12-7-8-19(11-12)15(20)17-13-5-6-14(16-9-13)23(3,21)22/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUNAWZWPOTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCN(C1)C(=O)NC2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Chlorofuran-2-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone](/img/structure/B6972330.png)
![4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6972335.png)
![4-[[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6972344.png)

![4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6972353.png)
![4-[[(2-Fluoro-6-methylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6972370.png)
![N,N,1-trimethyl-5-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]imidazol-2-amine](/img/structure/B6972389.png)
![2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B6972405.png)


![5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6972419.png)


![N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6972437.png)
